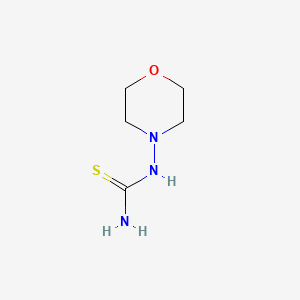
1-Morpholin-4-ylthiourea
Descripción general
Descripción
1-Morpholin-4-ylthiourea is an organosulfur compound with the molecular formula C₅H₁₁N₃OS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a morpholine group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
It’s known that this compound is a mannich base . Mannich bases are known to interact with various biological targets, depending on their structure and the presence of functional groups .
Mode of Action
It’s known that mannich bases can interact with their targets through various mechanisms, often involving the formation of coordinate bonds between the vacant d-orbitals of the target and the lone pair electrons present on nitrogen, sulfur, and oxygen atoms .
Biochemical Pathways
Mannich bases are known to interact with various biochemical pathways depending on their structure and the presence of functional groups .
Result of Action
1-Morpholin-4-ylthiourea has been studied for its corrosion inhibition properties. It has been found to be an effective corrosion inhibitor for mild steel in a 0.5 M hydrochloric acid solution. The inhibition efficiency increases with an increase in the concentration of the inhibitor .
Action Environment
The action of this compound as a corrosion inhibitor is influenced by environmental factors such as temperature and the concentration of the inhibitor. Studies have shown that the inhibition efficiency increases up to 323 K and decreases beyond this temperature due to the desorption of the inhibitor .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Morpholin-4-ylthiourea can be synthesized through several methods. One common approach involves the reaction of morpholine with thiourea under controlled conditions. The reaction typically occurs in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Morpholin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
1-Morpholin-4-ylthiourea has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its biological activity against various pathogens.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of diseases such as cancer and bacterial infections.
Comparación Con Compuestos Similares
Thiourea: The parent compound of 1-Morpholin-4-ylthiourea, with a simpler structure and similar reactivity.
Phenylthiourea: A derivative with a phenyl group, known for its use in genetic research and as a bittering agent.
Benzylthiourea: Another derivative with a benzyl group, used in various industrial applications.
Uniqueness: this compound is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-5(10)7-8-1-3-9-4-2-8/h1-4H2,(H3,6,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZBKMFCDGFAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'1-(2-chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide](/img/structure/B3041180.png)

![2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile](/img/structure/B3041182.png)










![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)
